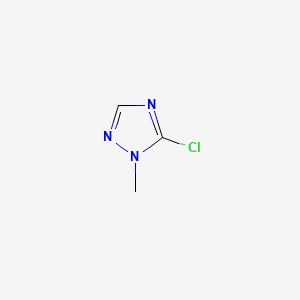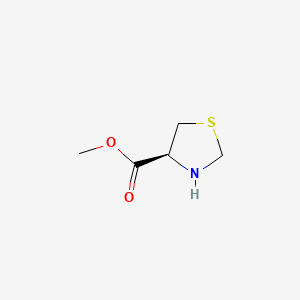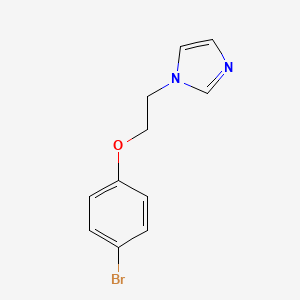![molecular formula C11H10N2 B1616079 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole CAS No. 42076-29-9](/img/structure/B1616079.png)
2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole
Descripción general
Descripción
“2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole” is a compound that contains a benzimidazole core, which is an aromatic heterocyclic organic compound . This compound also contains a prop-2-yn-1-yl group and a methyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as alkylation . For instance, the synthesis of a related compound, “1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one”, was accomplished by reacting secondary amines with propargyl bromides in the presence of K2CO3 in DMF .
Molecular Structure Analysis
The dihydrobenzimidazol-2-one moiety in a similar compound is essentially planar, with the prop-2-yn-1-yl substituent rotated well out of this plane . In the crystal structure, various interactions such as hydrogen bonds and π-stacking interactions contribute to the crystal packing .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve oxidative alkyne–alkyne coupling . In some cases, the terminal alkynes undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .
Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
DNA Binding and Cytotoxicity
A study by Paul et al. (2015) synthesized a series of benzimidazole-containing compounds demonstrating significant DNA binding capabilities and cytotoxic effects against various cancer cell lines, including human lung, breast, and cervical cancer. These compounds, including variants of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole, intercalate with DNA, leading to potential therapeutic applications in cancer treatment.
Corrosion Inhibition
Research by Ammal et al. (2018) on derivatives of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole revealed their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. These derivatives, tested through gravimetric, electrochemical, SEM, and computational methods, showed protective layer formation on the steel surface, indicating their utility in industrial applications to prevent corrosion.
Ferroelectricity and Antiferroelectricity
A notable study by Horiuchi et al. (2012) discovered that benzimidazole derivatives exhibit ferroelectric and antiferroelectric properties at room temperature, with 2-Methylbenzimidazole enabling ferroelectric switching in two dimensions. This property is crucial for developing lead- and rare-metal-free ferroelectric devices, offering a sustainable alternative for electronic and optical applications.
Synthetic Methodologies and Chemical Interactions
Veltri et al. (2018) Veltri et al. (2018) developed a palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization method to synthesize functionalized benzimidazoimidazoles from N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines. This method yields compounds in good to excellent efficiencies, highlighting the versatility of 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole derivatives in synthetic chemistry.
Anticancer Agents
Rashid et al. (2012) Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus as potential anticancer agents. These compounds demonstrated significant in vitro anticancer activity, with some showing notable growth inhibition, suggesting their potential as therapeutic agents.
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole may also interact with various biological targets.
Mode of Action
It has been suggested that both the starting material and the product can act as photosensitizers, generating reactive oxygen species (ros) through energy transfer and a single electron transfer pathway . These ROS may play an important role in the compound’s interaction with its targets.
Biochemical Pathways
It’s worth noting that indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole may also affect a variety of biochemical pathways.
Result of Action
The generation of reactive oxygen species (ros) through energy transfer and a single electron transfer pathway suggests that the compound may induce oxidative stress, leading to various cellular responses.
Action Environment
It’s worth noting that the compound can be prepared by n-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . This suggests that the compound’s synthesis, and potentially its action, may be influenced by factors such as temperature and pH.
Direcciones Futuras
Future research could focus on further exploring the synthesis, properties, and potential applications of “2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole” and related compounds. Given the biological activities of similar compounds, this compound could potentially be used in the development of new drugs .
Propiedades
IUPAC Name |
2-methyl-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJTXVFAGWQFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356254 | |
| Record name | 2-methyl-1-prop-2-ynylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole | |
CAS RN |
42076-29-9 | |
| Record name | 2-Methyl-1-(2-propyn-1-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42076-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-1-prop-2-ynylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![cyclopenta[cd]pyren-3(4H)-one](/img/structure/B1616017.png)

